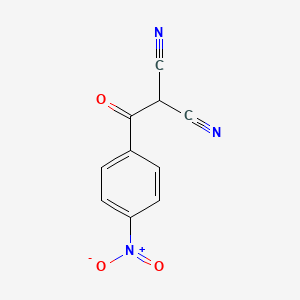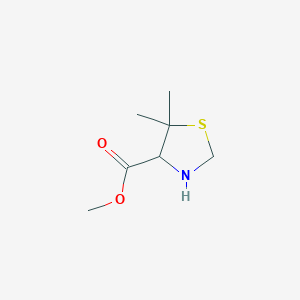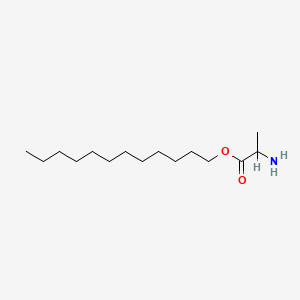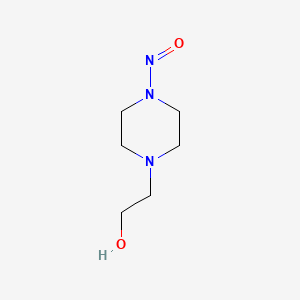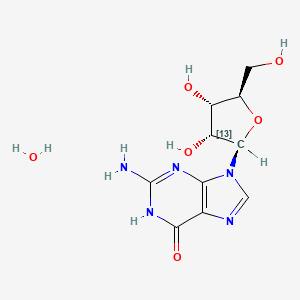
guanosine-1'-13C monohydrate
Overview
Description
Guanosine-1’-13C monohydrate: is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the 1’ position of the guanosine molecule. Guanosine itself is a nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. This compound is primarily used in scientific research, particularly in metabolic studies and drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanosine-1’-13C monohydrate involves the incorporation of the carbon-13 isotope into the guanosine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of the ribose ring or the guanine base. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the incorporation of the isotope .
Industrial Production Methods: Industrial production of guanosine-1’-13C monohydrate involves large-scale synthesis using labeled carbon-13 precursors. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be cost-effective and scalable to meet the demands of research and pharmaceutical industries .
Chemical Reactions Analysis
Types of Reactions: Guanosine-1’-13C monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form guanosine derivatives.
Reduction: Reduction reactions can convert guanosine-1’-13C monohydrate into its reduced forms.
Substitution: The nucleophilic substitution reactions can replace specific functional groups in the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia and amines are commonly used in substitution reactions
Major Products: The major products formed from these reactions include various guanosine derivatives, which are used in further research and development .
Scientific Research Applications
Chemistry: Guanosine-1’-13C monohydrate is used in metabolic flux analysis to study the metabolic pathways and fluxes in cells. It helps in understanding the biochemical processes and the role of nucleosides in cellular metabolism .
Biology: In biological research, this compound is used to trace the incorporation of guanosine into nucleic acids. It aids in studying DNA and RNA synthesis, replication, and repair mechanisms .
Medicine: Guanosine-1’-13C monohydrate is used in drug development to study the pharmacokinetics and pharmacodynamics of nucleoside analogs. It helps in understanding the metabolism and distribution of drugs in the body .
Industry: In the pharmaceutical industry, this compound is used in the development of diagnostic tools and therapeutic agents. It is also used in the production of stable isotope-labeled compounds for research and development .
Mechanism of Action
Guanosine-1’-13C monohydrate exerts its effects by incorporating into nucleic acids and participating in various biochemical processes. The carbon-13 isotope serves as a tracer, allowing researchers to study the metabolic pathways and interactions of guanosine in cells. The molecular targets include DNA and RNA polymerases, which are involved in nucleic acid synthesis and repair .
Comparison with Similar Compounds
Guanosine: The non-labeled form of guanosine, which is widely used in biochemical and pharmaceutical research.
2’-Deoxyguanosine: A deoxyribonucleoside analog of guanosine, used in DNA synthesis studies.
Guanosine-5’-triphosphate: A nucleotide analog used in studies of signal transduction and energy transfer
Uniqueness: Guanosine-1’-13C monohydrate is unique due to the incorporation of the carbon-13 isotope, which allows for precise tracing and quantification in metabolic studies. This makes it a valuable tool in research areas where understanding the metabolic fate of nucleosides is crucial .
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-1H-purin-6-one;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i9+1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHNAJLCEKPFHB-LEKQEWCCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[13C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



